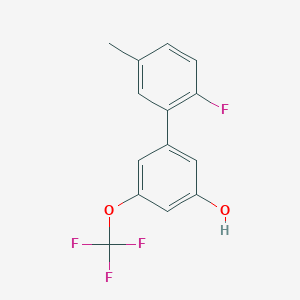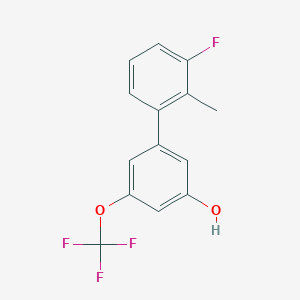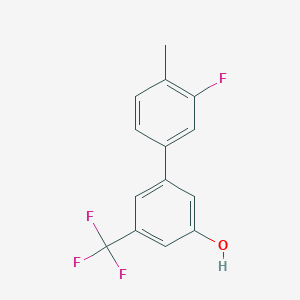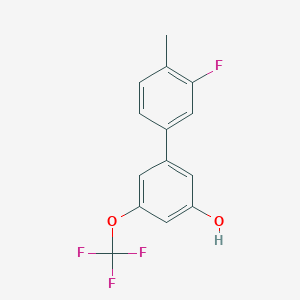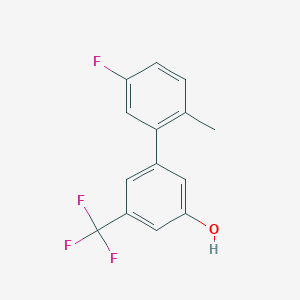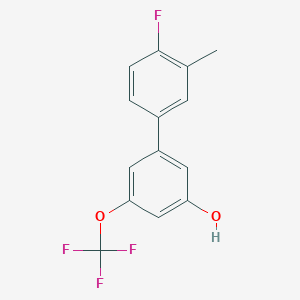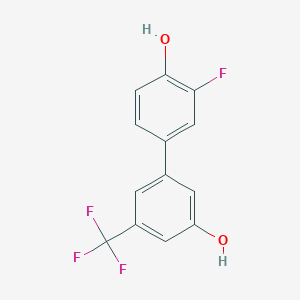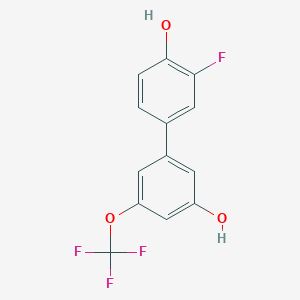
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (CFTM) is a phenolic compound with various applications in the fields of biochemistry and physiology. It is a widely used reagent in organic synthesis, and is used in a variety of scientific research applications. CFTM is also known as 2-chloro-5-trifluoromethoxy-phenol and is represented by the molecular formula C7H5ClF3O. In
科学研究应用
CFTM has various applications in scientific research. It is used in the synthesis of a variety of compounds, such as 4-chloro-3-fluoro-phenol, which is used in the synthesis of drugs. CFTM is also used in the synthesis of a wide range of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. It is also used in the synthesis of antibiotics, such as cefotaxime and ceftazidime.
作用机制
CFTM has been studied for its potential mechanism of action. It is believed that CFTM binds to the active site of enzymes, such as cytochrome P450 (CYP) enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
CFTM has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which can lead to an inhibition of drug metabolism. This inhibition of drug metabolism can lead to an accumulation of drugs in the body, which can lead to an increased risk of adverse drug reactions. CFTM has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to an inhibition of fatty acid synthesis. This inhibition of fatty acid synthesis can lead to an accumulation of fatty acids in the body, which can lead to an increased risk of obesity and other metabolic disorders.
实验室实验的优点和局限性
CFTM has several advantages and limitations for use in laboratory experiments. One of the main advantages of CFTM is its low cost and availability. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, CFTM can be toxic if inhaled or ingested, so it should be handled with caution in the laboratory.
未来方向
There are a number of potential future directions for research involving CFTM. One potential direction is to further investigate its potential mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to explore its potential advantages and limitations for use in laboratory experiments. Finally, further research could be conducted to explore its potential toxicity and safety profile.
合成方法
CFTM is synthesized through a two-step process. In the first step, 2-chlorophenol is reacted with trifluoroacetic anhydride in the presence of triethylamine. This reaction results in the formation of 5-(2-chloro-3,3,3-trifluoro-1-oxopropoxy)-phenol. In the second step, this intermediate is then reacted with sulfuric acid to produce CFTM.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRAHZBVLKIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686573 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-20-0 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

